7-Imino-7lambda6-thia-1-azaspiro[4.4]nonan-7-one dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Imino-7lambda6-thia-1-azaspiro[4.4]nonan-7-one dihydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a sulfur atom and an imino group within its spirocyclic framework. The dihydrochloride form indicates that it is a salt with two chloride ions, which can influence its solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Imino-7lambda6-thia-1-azaspiro[4.4]nonan-7-one dihydrochloride typically involves the formation of the spirocyclic core through a series of cyclization reactions. One common approach is to start with a suitable precursor containing the necessary functional groups and then induce cyclization under controlled conditions. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Key factors in industrial production include the selection of cost-effective raw materials, efficient reaction conditions, and robust purification techniques to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
7-Imino-7lambda6-thia-1-azaspiro[4.4]nonan-7-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the spirocyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ions can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and appropriate catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield sulfoxides or sulfones, reduction can produce amines, and substitution reactions can result in various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
7-Imino-7lambda6-thia-1-azaspiro[4.4]nonan-7-one dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.
Wirkmechanismus
The mechanism of action of 7-Imino-7lambda6-thia-1-azaspiro[4.4]nonan-7-one dihydrochloride involves its interaction with specific molecular targets. The imino group and sulfur atom within the spirocyclic structure can form interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Imino-7lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4,7-trione
- 7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonan-7-one
Uniqueness
Compared to similar compounds, 7-Imino-7lambda6-thia-1-azaspiro[4.4]nonan-7-one dihydrochloride stands out due to its specific spirocyclic structure and the presence of both an imino group and a sulfur atom.
Eigenschaften
Molekularformel |
C7H16Cl2N2OS |
---|---|
Molekulargewicht |
247.19 g/mol |
IUPAC-Name |
7-imino-7λ6-thia-1-azaspiro[4.4]nonane 7-oxide;dihydrochloride |
InChI |
InChI=1S/C7H14N2OS.2ClH/c8-11(10)5-3-7(6-11)2-1-4-9-7;;/h8-9H,1-6H2;2*1H |
InChI-Schlüssel |
RSBIOLLKUQPPJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCS(=N)(=O)C2)NC1.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.